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molecular formula C12H12Cl2O B8671225 4-Chloro-2-[chloro(4-methylphenyl)methylidene]butanal CAS No. 148475-81-4

4-Chloro-2-[chloro(4-methylphenyl)methylidene]butanal

Cat. No. B8671225
M. Wt: 243.13 g/mol
InChI Key: LXCFCBWDKDOAEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05387747

Procedure details

390 ml of POCl3 are introduced dropwise, at a temperature of between 7° and 12° C., into a solution of 352.5 g of 4-chloro-1-(4-methylphenyl)butanone, prepared above according to Example 12a), in 450 ml of DMF. The temperature is raised gradually, in the first instance to 50° C. over 2 h and then to 75° C. over 45 min. The mixture is poured on to ice and extracted three times with ether and the organic phases are combined, washed with water and then dried and evaporated to give 387.8 g of 3-chloro-2-(2-chloroethyl)-3-(4-methylphenyl)prop-2-en-1-al in the form of an oil, which is used as such in the next step.
Name
Quantity
390 mL
Type
reactant
Reaction Step One
Name
4-chloro-1-(4-methylphenyl)butanone
Quantity
352.5 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].[Cl:6][CH2:7][CH2:8][C:9](=O)[CH2:10][C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=1.CN([CH:22]=[O:23])C>>[Cl:3][C:10]([C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=1)=[C:9]([CH2:8][CH2:7][Cl:6])[CH:22]=[O:23]

Inputs

Step One
Name
Quantity
390 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
4-chloro-1-(4-methylphenyl)butanone
Quantity
352.5 g
Type
reactant
Smiles
ClCCC(CC1=CC=C(C=C1)C)=O
Step Two
Name
Quantity
450 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
The mixture is poured on to ice
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC(=C(C=O)CCCl)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 387.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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